4-Piperidinylmethyl isonicotinate hydrochloride
Description
Properties
IUPAC Name |
piperidin-4-ylmethyl pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(11-3-7-14-8-4-11)16-9-10-1-5-13-6-2-10;/h3-4,7-8,10,13H,1-2,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXFKDSFESBFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-31-1 | |
| Record name | 4-Pyridinecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of Piperidinylmethyl Intermediate
The synthesis typically starts from a piperidine derivative such as 4-substituted piperidine or 4-ethyl isonipecotate. A key step involves protecting the amine group to prevent side reactions during subsequent transformations.
Amine Protection and Reduction:
For example, 4-ethyl isonipecotate can be protected as a benzamide, which is then reduced using sodium borohydride (NaBH4) to yield the corresponding alcohol intermediate. This step ensures selective reduction without affecting other functional groups.Formation of 4-Methylenepiperidine Derivatives:
The protected intermediate undergoes base-catalyzed elimination (e.g., with potassium tert-butoxide) to form a methylenepiperidine structure, which is a key intermediate for subsequent esterification.
Esterification with Isonicotinic Acid Derivatives
Direct Esterification:
Isonicotinic acid or its derivatives are coupled with the piperidinylmethyl intermediate using carbodiimide coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). This method is efficient and avoids the need for acid chloride intermediates, providing good yields (around 70%) without chromatographic purification.Reaction Conditions:
The reaction is typically carried out in dry dichloromethane at low temperatures (0°C) initially, then stirred at room temperature for several hours (e.g., 12 h), followed by aqueous workup and isolation of the ester.
Formation of Hydrochloride Salt
Salt Formation:
The free base ester is treated with hydrochloric acid in an alcoholic solvent such as methanol or isopropanol at low temperatures (0°C) and then heated moderately (e.g., 40°C) to form the hydrochloride salt. This step is crucial for obtaining a stable solid form with high purity (>98.5% by GC).Isolation and Purification:
The hydrochloride salt is isolated by filtration or centrifugation, washed with non-polar solvents like acetone or toluene, and dried under vacuum to constant weight. The process ensures removal of impurities and residual solvents.
Detailed Reaction Scheme and Conditions
Analytical and Purity Data
NMR Characterization:
^1H-NMR spectra confirm the presence of characteristic piperidine protons and aromatic protons from the isonicotinate moiety. For example, signals at 4.86 ppm (methylene protons adjacent to nitrogen) and 3.15-3.23 ppm (piperidine ring protons) are typical.Purity:
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analyses show chemical purity typically higher than 98.5%, with impurity levels below 0.1% after salt formation and purification.Physical State:
The hydrochloride salt is isolated as a white solid, stable under ambient conditions, and suitable for pharmaceutical applications.
Summary of Key Findings
The preparation of 4-Piperidinylmethyl isonicotinate hydrochloride is efficiently achieved via protection-reduction of piperidine derivatives, base-catalyzed elimination to form methylenepiperidine intermediates, esterification with isonicotinic acid using carbodiimide coupling, and final salt formation with hydrochloric acid.
Reaction conditions such as solvent choice (dichloromethane for coupling, methanol/isopropanol for salt formation), temperature control (0°C to reflux), and stoichiometry of reagents are critical for high yield and purity.
The process yields a highly pure hydrochloride salt suitable for pharmaceutical development, with well-characterized structural and spectral properties.
This comprehensive preparation methodology is supported by patent EP3091007A1 and peer-reviewed literature on related isonicotinate derivatives, ensuring a robust and reproducible synthetic route for this compound.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinylmethyl isonicotinate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Pharmacological Applications
a. Neurological Disorders
Research indicates that compounds related to 4-piperidinylmethyl isonicotinate hydrochloride may serve as allosteric modulators of the M4 muscarinic acetylcholine receptor. This receptor is implicated in various neurological and psychiatric disorders, including Alzheimer's disease. Allosteric modulators enhance the receptor's response to its natural ligand, acetylcholine, thereby potentially improving cognitive functions in affected patients .
b. Antidepressant Activity
Studies have suggested that piperidine derivatives exhibit antidepressant-like effects in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This indicates a promising area for further exploration of this compound as a candidate for treating depression .
Synthetic Applications
a. Chemical Synthesis
This compound can be utilized as an intermediate in the synthesis of more complex molecules. Its structure allows for various modifications that can lead to the development of new pharmacologically active compounds. For example, it has been used in synthesizing piperidinyl-indole derivatives that inhibit complement factor B, showcasing its versatility in medicinal chemistry .
Case Study 1: Modulation of M4 Receptors
A study investigated the effects of various piperidine derivatives on M4 muscarinic receptors using CHO-K1 cells transfected with human M4 receptors. The results demonstrated that certain derivatives could significantly enhance intracellular signaling pathways, suggesting therapeutic potential for neurodegenerative diseases .
Case Study 2: Antidepressant Effects
In a preclinical trial, researchers assessed the antidepressant properties of a related piperidine compound in rodents subjected to stress-induced behavioral tests. The compound showed significant improvement in depressive-like behaviors, indicating that similar compounds, including this compound, warrant further investigation for their antidepressant potential .
Data Tables
Mechanism of Action
The mechanism of action of 4-Piperidinylmethyl isonicotinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
4-(4-Cyanobenzyl)piperidine Hydrochloride (CAS: 333987-04-5)
- Structure: A benzyl-substituted piperidine with a cyano group at the para position (C13H17ClN2).
- Comparison: Lacks the ester linkage of 4-piperidinylmethyl isonicotinate, reducing its hydrogen-bonding capacity.
4-Piperidinylmethyl Cyclopentanecarboxylate Hydrochloride (CAS: 1220027-40-6)
- Structure: Cyclopentanecarboxylate ester linked to piperidinylmethyl (C12H22ClNO2).
- Comparison : The cyclopentane ring replaces the aromatic pyridine ring, diminishing π-π stacking interactions critical for G-quadruplex binding. This structural difference likely reduces its efficacy in stabilizing DNA secondary structures compared to the isonicotinate derivative ().
2-(4-Piperidinylmethyl)pyridine Dihydrochloride (CAS: 886886-02-8)
- Structure : Pyridine ring substituted with a piperidinylmethyl group (dihydrochloride salt).
- Comparison : The dihydrochloride form improves solubility but introduces steric hindrance. The pyridine ring lacks the ester functionality, limiting its role as a hydrogen-bond acceptor ().
Pharmacological Activity
Key Findings :
- The isonicotinate derivative exhibits superior dual-binding capability due to its aromatic ester group, enabling π-π stacking and hydrogen bonding with G-quadruplex DNA ().
Physicochemical Properties
Key Insights :
Key Differences :
- The target compound’s esterification route is more efficient than Friedel-Crafts methods, which often suffer from lower yields.
Biological Activity
Overview
4-Piperidinylmethyl isonicotinate hydrochloride (PMI) is a chemical compound with the molecular formula CHClNO. It has garnered attention in biological research due to its potential therapeutic applications and unique pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of PMI is primarily attributed to its interaction with various molecular targets within the body. It is known to modulate neurotransmitter systems, particularly through its effects on serotonin receptors. Research indicates that PMI acts as a ligand for the 5-HT receptor, which is implicated in cognitive processes and gastrointestinal motility .
Interaction with Receptors
- 5-HT4 Receptor : PMI exhibits high affinity for the 5-HT4 receptor, which plays a crucial role in modulating serotonin levels in the brain. This interaction can influence mood, memory, and gastrointestinal functions .
- Mechanism of Action : The compound binds to the receptor, leading to downstream signaling that may enhance neurotransmitter release or alter receptor activity, thereby affecting various physiological responses.
Biological Activities
PMI has been studied for several biological activities:
- Neuroprotective Effects : Studies suggest that PMI may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antidepressant-like Effects : Animal models have shown that PMI can produce antidepressant-like effects, likely through its serotonergic activity.
- Antiallergic Properties : Preliminary research indicates that PMI may exhibit antiallergic activity, making it a candidate for further exploration in allergy treatments .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of PMI:
-
Pharmacological Assays : A study assessed various compounds for binding affinity to the 5-HT4 receptor. PMI was found to have sub-nanomolar K values, indicating strong binding affinity and potential efficacy as a therapeutic agent .
Compound 5-HT4 K (nM) Efficacy PMI <1 Agonist Other Varies Varies - Neuroprotective Study : In vitro studies demonstrated that PMI could reduce neuronal cell death induced by oxidative stress. This suggests a protective mechanism that could be beneficial for conditions like Alzheimer's disease.
- Behavioral Studies : In rodent models, administration of PMI resulted in significant reductions in depressive-like behaviors, supporting its potential as an antidepressant.
Q & A
Basic Research Questions
Q. What is the role of 4-piperidinylmethyl isonicotinate hydrochloride as a synthetic intermediate in pharmacological compound development?
- Methodological Insight : This compound is a key intermediate for synthesizing piperidinyl and tetrahydropyridinylpyrimidine derivatives, which are pharmacologically active. Optimize its use by coupling with Mannich reactions (e.g., using paraformaldehyde and phenethylamine hydrochloride) to achieve high yields (87–98%) .
- Structural Relevance : Its pyridine and piperidine moieties enable regioselective modifications, making it versatile for generating libraries of bioactive molecules. Ensure purity via recrystallization in ethanol or methanol to avoid side reactions .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Essential Techniques :
- Supplementary Data : Include mass spectrometry (MS) for molecular weight verification (e.g., [M+H]+ = 292.2 Da) and elemental analysis .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Risk Mitigation :
- Use PPE (gloves, goggles) to prevent skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal to avoid releasing acidic residues .
Q. How do the structural features of this compound influence its reactivity?
- Key Features :
- The piperidine ring enables nucleophilic substitutions at the methyl position.
- The isonicotinate group participates in hydrogen bonding, enhancing solubility in polar solvents (e.g., DMSO, water) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of derivatives using this compound?
- Workflow :
Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states .
Apply machine learning (ML) to analyze experimental data and identify optimal conditions (e.g., solvent, catalyst) .
Validate predictions via small-scale experiments before scaling up .
- Case Study : ICReDD’s reaction path search methods reduced optimization time by 60% for similar piperidine derivatives .
Q. What mechanistic insights explain yield variability in Mannich reactions involving this compound?
- Critical Factors :
- Steric hindrance : Bulky substituents on the amine component reduce yields. Use secondary amines (e.g., phenethylamine) for higher efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the piperidinylmethyl group .
- Troubleshooting : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to identify intermediates .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Documentation Standards :
- Report detailed synthetic procedures, including temperature (±2°C), stirring rates, and purification steps .
- Provide raw spectral data (NMR, HPLC) in supplementary materials .
Q. How should contradictory data in pharmacological studies of derivatives be analyzed?
- Root Causes :
- Purity discrepancies : Re-evaluate HPLC methods to detect trace impurities (<1%) that may affect bioactivity .
- Assay variability : Standardize cell-based assays (e.g., fixed incubation times, passage numbers) to minimize experimental noise .
- Statistical Approach : Use multivariate analysis (e.g., PCA) to isolate confounding variables .
Q. What interdisciplinary strategies enhance the development of novel derivatives?
- Integration Framework :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
